molecular formula C16H10Cl2O5S B2428552 3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 950257-20-2

3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No. B2428552
CAS RN: 950257-20-2
M. Wt: 385.21
InChI Key: GUCWIEBVKYMMIY-UHFFFAOYSA-N
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Description

The compound “3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. It has a sulfonyl group attached to a 3,4-dichlorophenyl group at the 3-position, and a methoxy group at the 8-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, with the various substituents adding complexity. The presence of the sulfonyl group could introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions. The methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Sulfonamide Moiety in Drug Development The compound , due to its sulfonamide group, relates closely to a wide array of clinically used drugs and novel drug candidates being explored for their therapeutic efficacy. The sulfonamide moiety is integral in various pharmacological classes, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These drugs showcase a spectrum of therapeutic activities, from treating glaucoma and dandruff to exhibiting antitumor properties. The versatility of sulfonamides, as demonstrated in the development of drugs like apricoxib and pazopanib, underlines the importance of this functional group in the creation of medications with significant antitumor activity. The research emphasizes the ongoing need for novel sulfonamides to treat various conditions, suggesting that the compound's structural motif could play a role in future drug development efforts (Carta, Scozzafava, & Supuran, 2012).

Anticancer and Antiglaucoma Applications Research into sulfonamide-containing compounds, such as 3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one, often focuses on their potential as anticancer and antiglaucoma agents. Patents related to sulfonamides have been directed towards developing selective antiglaucoma drugs targeting carbonic anhydrase II and antitumor agents/diagnostic tools targeting carbonic anhydrase IX/XII. The emphasis on these applications points to the sulfonamide group's critical role in designing drugs with targeted action against specific disease conditions, offering insights into the therapeutic potential of such compounds in treating glaucoma and cancer (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Cleaner Production Applications Beyond medical applications, the synthesis and utilization of sulfonamide compounds have implications in environmental science and cleaner production methodologies. For instance, in the leather industry, the synthesis of basic chromium sulfate, used in chrome tanning processes, involves chemical reactions that can benefit from the incorporation of sulfonamide-based compounds to enhance process efficiency and environmental sustainability. This area of application highlights the compound's relevance not only in pharmacology but also in contributing to greener industrial practices (Panda et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-11(17)12(18)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCWIEBVKYMMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

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